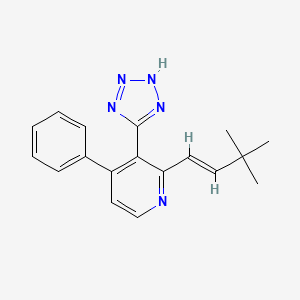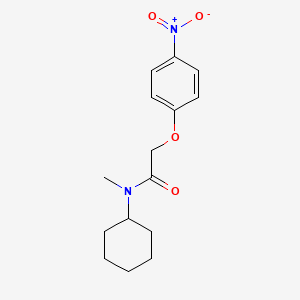![molecular formula C17H16FNO2 B5543197 (4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)
(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone, also known as FMPP, is a chemical compound that belongs to the class of research chemicals known as designer drugs. It is a synthetic compound that was first synthesized in the early 2000s and has since gained popularity among researchers due to its unique properties. FMPP is a potent psychoactive compound that has been studied for its potential use in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Antitumor Activity
One of the primary applications of related compounds is in the development of antitumor agents. For example, a study by Tang and Fu (2018) synthesized a compound through condensation, which showed significant inhibition of cancer cell line proliferation, including A549, BGC-823, and HepG-2 lines (Zhi-hua Tang & W. Fu, 2018). This research underscores the potential of such compounds in cancer therapy.
Photochemical Studies
Compounds with morpholinylphenyl structures have been studied for their photochemical behaviors. Fasani et al. (2008) investigated the defluorination of an aminofluorophenyloxazolidinone, revealing insights into the photochemical reactions that could be useful for developing photo-stable drugs (E. Fasani et al., 2008).
Antiproliferative and Structural Analysis
Prasad et al. (2018) synthesized a novel bioactive heterocycle from piperidin and morpholino groups, showing antiproliferative activity and detailed structural characterizations through X-ray diffraction, highlighting its potential in drug development (S. Prasad et al., 2018).
Pharmacological Applications
The synthesis and pharmacological evaluation of compounds with morpholinylphenyl structures have been explored for various uses, including as inhibitors of tubulin polymerization and triggering apoptosis in cancer cells, as demonstrated by Magalhães et al. (2011) (H. I. F. Magalhães et al., 2011).
Imaging Applications in Parkinson's Disease
Wang et al. (2017) reported on the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the application of fluorophenylmorpholinyl compounds in medical diagnostics (Min Wang et al., 2017).
Propriétés
IUPAC Name |
(4-fluorophenyl)-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)19-9-11-21-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTMLHKDLHHLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)


![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)


